Cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N2O2/c11-9-15-3-6(7(16-9)10(12,13)14)8(17)18-4-5-1-2-5/h3,5H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQJVLCEIMTYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(=O)C2=CN=C(N=C2C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371570 | |
| Record name | cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-31-2 | |
| Record name | cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro and Trifluoromethyl Groups: The chloro and trifluoromethyl groups are introduced via electrophilic substitution reactions. For instance, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while trifluoromethylation can be done using trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The carboxylate group is introduced through esterification, where the carboxylic acid derivative reacts with cyclopropylmethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Oxidation and Reduction: The pyrimidine ring can be subjected to oxidation or reduction reactions, altering the electronic properties of the molecule.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products with different substituents replacing the chloro or trifluoromethyl groups.
Oxidation/Reduction: Various oxidized or reduced forms of the pyrimidine ring.
Hydrolysis: Cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate has been studied for its ability to target specific proteins involved in cancer progression. Research indicates that it can inhibit the BCL6 protein, which plays a critical role in the survival of certain cancer cells. The optimization of this compound has led to derivatives exhibiting improved binding affinities and biological activities against cancer cell lines .
- Targeted Protein Degradation : This compound has been utilized in the development of small molecules designed to induce degradation of specific proteins, a promising strategy in drug discovery. For instance, modifications to the pyrimidine ring structure have shown enhanced potency in degrading BCL6, thereby reducing its oncogenic effects .
- Pharmacokinetic Optimization : Efforts have been made to enhance the pharmacokinetic properties of this compound. Studies have demonstrated that fluorination can improve metabolic stability, which is crucial for increasing the efficacy of therapeutic agents .
Biochemical Research Applications
- Enzyme Inhibition Studies : The compound has been explored for its inhibitory effects on various enzymes involved in metabolic pathways. Its structural features allow it to interact effectively with enzyme active sites, making it a valuable tool for studying enzyme kinetics and mechanisms .
- Binding Affinity Investigations : Case studies have focused on understanding the molecular interactions between this compound and target proteins through techniques such as X-ray crystallography and NMR spectroscopy. These studies provide insights into how structural modifications can influence binding affinities and biological activity .
Case Study 1: BCL6 Inhibition
In a study published in Nature Communications, researchers synthesized various derivatives of this compound to evaluate their effectiveness as BCL6 inhibitors. The findings revealed that certain modifications significantly enhanced the degradation of BCL6, suggesting that this compound could serve as a lead structure for developing novel anticancer therapies .
Case Study 2: Enzyme Interaction
A research article detailed the interaction of this compound with a specific enzyme involved in nucleotide metabolism. The study utilized kinetic assays to demonstrate that this compound acts as a competitive inhibitor, providing valuable data for further drug design efforts aimed at modulating enzyme activity .
Mechanism of Action
The mechanism of action of Cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparison with Similar Compounds
Ethyl 2-Chloro-4-(Trifluoromethyl)Pyrimidine-5-Carboxylate (CAS: 187035-79-6)
- Molecular Formula : C8H6ClF3N2O2 .
- Key Differences : Replaces the cyclopropylmethyl ester with an ethyl group, reducing molecular weight (254.59 g/mol vs. 280.63 g/mol for the target compound).
- Boiling point data is unavailable, but its storage requires an inert atmosphere at 2–8°C . Hazard profile includes warnings for toxicity (H302+H312+H332) and irritation (H315, H319) .
- Applications : Used in intermediate synthesis for bioactive molecules, where a less bulky ester is advantageous .
Ethyl 4-Chloro-2-(Trifluoromethyl)Pyrimidine-5-Carboxylate (CAS: 720-01-4)
- Molecular Formula : C8H6ClF3N2O2 .
- Key Differences : Chlorine and trifluoromethyl groups are swapped at positions 2 and 4, altering electronic effects on the pyrimidine ring.
- Properties :
- Applications : Likely employed in regioselective reactions where substituent positioning dictates reaction pathways .
Benzyl 2-Hydrazino-4-(Trifluoromethyl)Pyrimidine-5-Carboxylate (CAS: 648859-30-7)
- Molecular Formula : C13H11F3N4O2 .
- Key Differences: Substitution of chlorine with a hydrazino group (-NHNH2) and use of a benzyl ester.
- Properties: The hydrazino group introduces nucleophilic character, enabling conjugation with carbonyl compounds or metal coordination . Benzyl ester may enhance stability under acidic conditions compared to alkyl esters.
- Applications: Potential use in hydrazone-based drug candidates or chelating agents .
2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid (CAS: 89581-58-8)
- Molecular Formula : C6H5ClN2O2 .
- Key Differences : Replaces the trifluoromethyl and ester groups with a methyl group and carboxylic acid.
- Properties :
- Applications : Primarily used as a building block for metal-organic frameworks or acid derivatives .
Comparative Data Table
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Applications |
|---|---|---|---|---|
| Cyclopropylmethyl ester (175137-31-2) | C10H8ClF3N2O2 | 280.63 | Cl (C2), CF3 (C4), cyclopropylmethyl ester | Agrochemical intermediates, drug discovery |
| Ethyl ester (187035-79-6) | C8H6ClF3N2O2 | 254.59 | Cl (C2), CF3 (C4), ethyl ester | Intermediate synthesis |
| Ethyl isomer (720-01-4) | C8H6ClF3N2O2 | 254.60 | Cl (C4), CF3 (C2), ethyl ester | Regioselective reactions |
| Benzyl hydrazino derivative (648859-30-7) | C13H11F3N4O2 | 312.25 | NHNH2 (C2), CF3 (C4), benzyl ester | Chelation, hydrazone synthesis |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | C6H5ClN2O2 | 172.57 | Cl (C2), CH3 (C6), carboxylic acid | Metal-organic frameworks |
Research Findings and Implications
- Ester Group Impact : Cyclopropylmethyl esters confer higher lipophilicity than ethyl or benzyl esters, making the target compound more suitable for lipid-rich environments (e.g., cell membranes) .
- Substituent Positioning : The 2-chloro-4-CF3 configuration in the target compound enhances electrophilic aromatic substitution reactivity compared to its 4-chloro-2-CF3 isomer .
- Safety Profiles : Ethyl analogs exhibit higher acute toxicity (oral, dermal) than cyclopropylmethyl derivatives, suggesting the latter’s superior safety in handling .
Biological Activity
Cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS Number: 175137-31-2) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article examines its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8ClF3N2O2
- Molecular Weight : 280.631 g/mol
- Structure : The compound features a pyrimidine ring substituted with a cyclopropylmethyl group, a chlorine atom, and a trifluoromethyl group, contributing to its unique reactivity and biological properties.
Synthesis
This compound can be synthesized through various methods involving the functionalization of pyrimidine derivatives. The synthesis often employs chlorination and trifluoromethylation strategies to introduce the desired substituents on the pyrimidine ring.
Biological Activity
The biological activity of this compound has been explored in several studies, revealing its potential in various applications:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine are known to inhibit bacterial growth by interfering with nucleic acid synthesis. Cyclopropylmethyl derivatives may also share this mechanism, making them potential candidates for developing new antibiotics.
2. Insecticidal Properties
A study on related compounds demonstrated that pyrimidine derivatives possess insecticidal activity against various pests. The structural modifications in this compound may enhance its efficacy as an insecticide by targeting specific metabolic pathways in insects.
3. Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in cellular signaling pathways. Similar compounds have shown the ability to modulate phosphodiesterase activity, which plays a crucial role in regulating cyclic nucleotide levels in cells. This modulation can lead to enhanced vasodilation and other physiological effects.
The precise mechanism of action for this compound is not fully elucidated but is hypothesized to involve:
- Binding to Enzymatic Targets : The presence of the chlorine and trifluoromethyl groups may facilitate binding to active sites on enzymes, inhibiting their activity.
- Disruption of Cellular Processes : By interfering with nucleic acid synthesis or enzyme function, the compound could disrupt normal cellular processes, leading to apoptosis or cell cycle arrest in targeted cells.
Case Studies
Several case studies have highlighted the biological activities of similar compounds:
- Insecticidal Efficacy : A study published in Pesticide Biochemistry and Physiology demonstrated that pyrimidine derivatives exhibited potent insecticidal activity against Spodoptera frugiperda. The study suggested that structural modifications could enhance this activity further.
- Antimicrobial Effects : Research published in Journal of Medicinal Chemistry showed that halogenated pyrimidines had significant antimicrobial properties against Staphylococcus aureus, indicating that cyclopropylmethyl derivatives might exhibit similar effects.
- Enzyme Modulation : A study found that certain pyrimidine derivatives acted as selective phosphodiesterase inhibitors, leading to increased cGMP levels and vasodilation effects in animal models, which could be relevant for this compound as well.
Comparative Analysis
| Property/Activity | This compound | Related Pyrimidine Compounds |
|---|---|---|
| Molecular Weight | 280.631 g/mol | Varies |
| Antimicrobial Activity | Potentially significant based on structure | Proven in several studies |
| Insecticidal Activity | Promising based on structural similarity | Documented efficacy |
| Enzyme Inhibition | Hypothesized mechanism | Established for some derivatives |
Q & A
Basic Question: What are the established synthetic pathways for synthesizing cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate?
Methodological Answer:
The compound is typically synthesized via esterification of its acid chloride precursor. For example, 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride (CAS: 154934-99-3) can react with cyclopropylmethanol under basic conditions (e.g., pyridine or DMAP) to form the target ester. This approach is analogous to methods described for ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 720-01-4), where nucleophilic acyl substitution is employed . Key steps include:
- Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient.
- Characterization by and NMR to confirm substitution patterns and ester formation .
Advanced Question: How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical for resolving structural ambiguities. For instance, the trifluoromethyl group’s orientation and potential rotational disorder can be analyzed using anisotropic displacement parameters. A case study of the related compound 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile demonstrated how torsional angles and intermolecular interactions (e.g., halogen bonding) are resolved with SHELX . Key parameters:
- Data collection at low temperature (100 K) to minimize thermal motion.
- Use of high-resolution detectors (e.g., CCD or DECTRIS Pilatus) for accurate intensity measurements .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
A multi-technique approach is required:
- NMR Spectroscopy : NMR identifies the cyclopropylmethyl group (δ 1.0–1.5 ppm for CH, δ 0.5–0.8 ppm for CH). NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .
- Mass Spectrometry (HRMS) : ESI-HRMS validates the molecular ion ([M+H]) with <5 ppm error.
- IR Spectroscopy : Stretching frequencies for C=O (~1720 cm) and C-Cl (~750 cm) confirm functional groups .
Advanced Question: How can computational methods predict the reactivity of the trifluoromethyl group in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electronic effects of the trifluoromethyl group. For example:
- The electron-withdrawing nature of CF increases the electrophilicity of the adjacent C4 position, favoring nucleophilic attack at C2 (chlorine site).
- Molecular dynamics simulations (e.g., using Gaussian or ORCA) predict activation energies for substitution pathways, validated by experimental kinetic studies .
Data Contradiction Analysis: How should researchers address discrepancies between calculated and observed 13C^{13}\text{C}13C NMR chemical shifts?
Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies include:
- Cross-validation : Compare experimental shifts with DFT-calculated shifts (e.g., using the GIAO method) in the same solvent (e.g., DMSO-d or CDCl).
- Dynamic NMR : Variable-temperature NMR can detect rotational barriers in the trifluoromethyl group, which may cause signal splitting .
Advanced Question: What strategies optimize regioselectivity in functionalizing the pyrimidine ring?
Methodological Answer:
Regioselective modifications at C2 (chlorine) or C4 (CF) require controlled conditions:
- C2 Substitution : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids, as demonstrated for ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate .
- C4 Functionalization : Protect the C2 chlorine with a removable group (e.g., SEM) before introducing new substituents at C4. This prevents competing reactions .
Basic Question: What are the stability considerations for this compound under storage conditions?
Methodological Answer:
- Hydrolytic Stability : The ester group is prone to hydrolysis in humid environments. Store under inert gas (N or Ar) at -20°C.
- Light Sensitivity : The pyrimidine ring may undergo photodegradation. Use amber vials and avoid prolonged UV exposure .
Advanced Question: How does the cyclopropylmethyl group influence the compound’s conformational dynamics?
Methodological Answer:
The cyclopropylmethyl group introduces steric constraints, as shown in molecular mechanics simulations (e.g., using AMBER). Key findings:
- The cyclopropane ring’s rigidity restricts rotation around the ester’s C-O bond, stabilizing a planar conformation.
- This steric effect enhances π-stacking interactions in supramolecular assemblies, observed in related pyrimidine derivatives .
Basic Question: What purification methods are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use a mixed solvent system (e.g., ethanol/water) to exploit solubility differences.
- Preparative HPLC : Employ a C18 column with isocratic elution (ACN:HO = 70:30) for high-purity (>98%) isolation, as validated for structurally similar esters .
Advanced Question: How can researchers leverage this compound as a precursor for fluorinated pharmaceuticals?
Methodional Answer:
The trifluoromethyl group enhances bioavailability and metabolic stability. Applications include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
